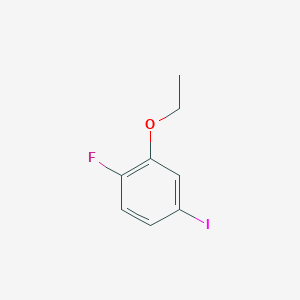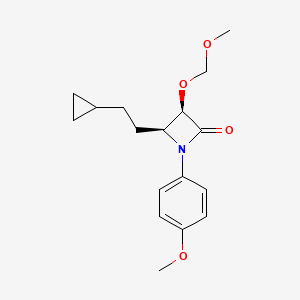
9-(3-Bromo-4-iodophenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Bromo-4-iodophenyl)-9H-carbazole: is an organic compound with the molecular formula C18H11BrIN It is a derivative of carbazole, a heterocyclic aromatic compound, and features both bromine and iodine substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole typically involves the following steps:
Bromination and Iodination: The phenyl ring of carbazole is first brominated and iodinated to introduce the bromine and iodine substituents at the 3 and 4 positions, respectively. This can be achieved using bromine and iodine reagents under controlled conditions.
Coupling Reaction: The brominated and iodinated phenyl ring is then coupled with carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base, and appropriate solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine and iodine substituents on the phenyl ring make 9-(3-Bromo-4-iodophenyl)-9H-carbazole susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be oxidized using strong oxidizing agents or reduced using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include substituted carbazoles with various functional groups.
Oxidation and Reduction: Oxidation can lead to the formation of carbazole derivatives with additional oxygen-containing functional groups, while reduction can yield fully or partially reduced carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 9-(3-Bromo-4-iodophenyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry:
Materials Science: this compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 9-(3-Bromo-4-iodophenyl)-9H-carbazole depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would vary based on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
9-Phenyl-9H-carbazole: Lacks the bromine and iodine substituents, making it less reactive in certain chemical reactions.
9-(4-Bromophenyl)-9H-carbazole:
9-(4-Iodophenyl)-9H-carbazole: Contains only an iodine substituent, influencing its chemical behavior and uses.
Uniqueness: 9-(3-Bromo-4-iodophenyl)-9H-carbazole is unique due to the presence of both bromine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for a wider range of chemical modifications and applications compared to similar compounds with only one halogen substituent.
Eigenschaften
IUPAC Name |
9-(3-bromo-4-iodophenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrIN/c19-15-11-12(9-10-16(15)20)21-17-7-3-1-5-13(17)14-6-2-4-8-18(14)21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPGBSMBCWDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluorobicyclo[2.2.2]octan-1-ol](/img/structure/B6307454.png)




![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)



